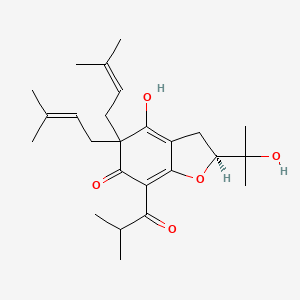
Garcinielliptone HD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garcinielliptone HD is a polycyclic prenylated acylphloroglucinol compound initially isolated from Garcinia subelliptica. This compound belongs to a family of bioactive natural products known for their diverse pharmacological properties, including antioxidant, vasorelaxant, anticonvulsive, antiparasitic, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of garcinielliptone HD involves multiple steps, including the formation of key intermediates and the final cyclization to form the polycyclic structure. The synthetic route typically starts with the preparation of a prenylated acylphloroglucinol intermediate, followed by cyclization and functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as Garcinia subelliptica or the synthesis of the compound using scalable chemical processes. The extraction process typically involves solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, the synthetic route can be optimized for large-scale production by adjusting reaction conditions, using efficient catalysts, and implementing continuous flow processes .
Analyse Des Réactions Chimiques
Types of Reactions
Garcinielliptone HD undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered pharmacological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of garcinielliptone HD involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of chaperone protein HSPA8, leading to the disruption of protein folding and cellular homeostasis. Additionally, this compound induces apoptosis in cancer cells through the activation of caspase-3 and other apoptotic pathways .
Comparaison Avec Des Composés Similaires
Garcinielliptone HD is part of a family of polycyclic prenylated acylphloroglucinols, which includes compounds such as hyperforin and nemorosone. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Hyperforin: Known for its antidepressant and anti-inflammatory properties.
Nemorosone: Exhibits potent anticancer and antimicrobial activities.
This compound stands out due to its unique combination of antioxidant, vasorelaxant, anticonvulsive, antiparasitic, and anticancer properties, making it a versatile compound with diverse applications .
Propriétés
Formule moléculaire |
C25H36O5 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m0/s1 |
Clé InChI |
ZAIOIYBNXHWCBT-SFHVURJKSA-N |
SMILES isomérique |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@H](O2)C(C)(C)O |
SMILES canonique |
CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)

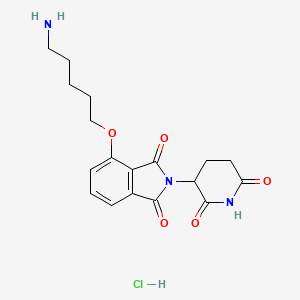


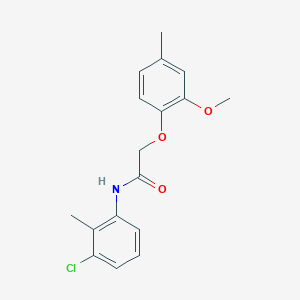
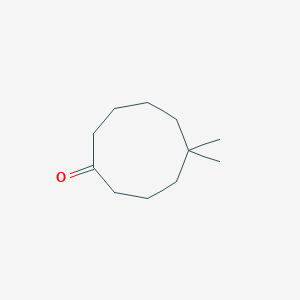
![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)

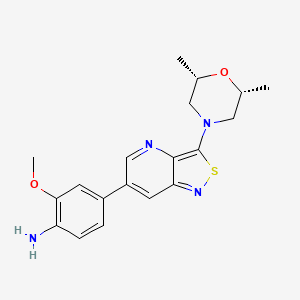
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
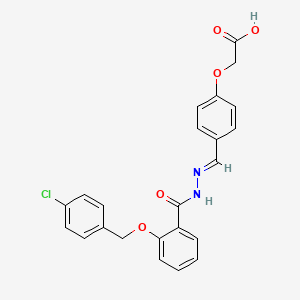
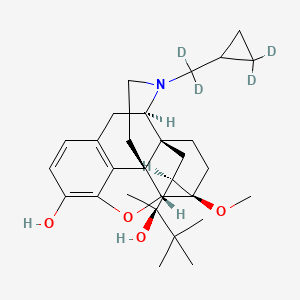
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
